tert-Butyl 4-iodobenzylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

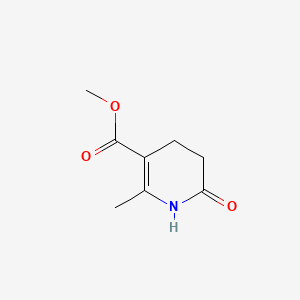

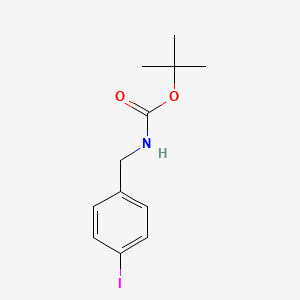

“tert-Butyl 4-iodobenzylcarbamate” is a chemical compound with the empirical formula C12H16INO2 . It has a molecular weight of 333.17 and is typically found in solid form .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-iodobenzylcarbamate” were not found, similar compounds have been synthesized through various methods. For instance, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-iodobenzylcarbamate” can be represented by the SMILES stringIC1=CC=C(CNC(OC(C)(C)C)=O)C=C1 . This indicates that the molecule contains an iodine atom attached to a benzene ring, which is further connected to a carbamate group. Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-iodobenzylcarbamate” were not found, similar compounds have been involved in various chemical reactions. For example, tert-butyl 2- (substituted benzamido) phenylcarbamate derivatives were involved in anti-inflammatory activity and docking studies .Physical And Chemical Properties Analysis

“tert-Butyl 4-iodobenzylcarbamate” is a solid compound . It has a molecular weight of 333.17 and its molecular formula is C12H16INO2 .Scientific Research Applications

Organic Synthesis

The compound is often used in organic synthesis . It can be used as a reagent in the synthesis of various organic compounds . The iodine atom in the compound can act as a good leaving group, making it useful in substitution reactions .

Photophysical Studies

The compound has been used in photophysical studies . The influence of the tert-butyl substituents on the photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift . This information is crucial for the interpretation of carbazole relaxation in more complex environments .

Optoelectronic Materials

Carbazole-based compounds, such as tert-Butyl 4-iodobenzylcarbamate, are ubiquitous in organic optoelectronic materials . They exhibit several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .

Fluorescence Experiments

The compound has been used in time-resolved fluorescence experiments . The S1 and T1 states of both carbazole compounds in solution are strongly quenched by O2 . This property can be useful in designing fluorescence-based sensors .

Radical Cation Formation

Two-photon excitation leads to the formation of a small amount of the respective radical cation . This property can be exploited in studies related to photo-induced electron transfer processes .

Synthesis of New Compounds

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This shows the potential of tert-Butyl 4-iodobenzylcarbamate in the synthesis of new compounds .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(4-iodophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLBBLSVNGDBGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674166 |

Source

|

| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189132-01-2 |

Source

|

| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)

![7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B574968.png)

![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)

![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)